

# Technical Guide on the Safe Handling of 2-Ethyl-3,5-dimethylpyrazine-<sup>13</sup>C<sub>2</sub>

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Ethyl-3,5-dimethylpyrazine-13C2

Cat. No.: B12374270

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Disclaimer:** This document is intended as an in-depth technical guide for laboratory professionals. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-Ethyl-3,5-dimethylpyrazine-<sup>13</sup>C<sub>2</sub> is not readily available. The safety principles for isotopically labeled compounds state that a stable, non-radioactive isotope like Carbon-13 does not alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions and toxicological data are identical to those for the unlabeled analogue, 2-Ethyl-3,5-dimethylpyrazine. This guide is based on the available safety data for the unlabeled compound.

## Core Safety Principles for Handling Isotopically Labeled Compounds

Carbon-13 (<sup>13</sup>C) is a naturally occurring, stable isotope of carbon and is not radioactive. Consequently, no radiological precautions are necessary for handling 2-Ethyl-3,5-dimethylpyrazine-<sup>13</sup>C<sub>2</sub>. The primary safety considerations are dictated by the chemical properties of the 2-Ethyl-3,5-dimethylpyrazine molecule itself. The fundamental principle is that the isotopic label does not alter the chemical hazards. All safety protocols applicable to the unlabeled compound must be followed for the <sup>13</sup>C<sub>2</sub>-labeled version.

## Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), 2-Ethyl-3,5-dimethylpyrazine is classified as follows:

- Flammable Liquids: Category 4 (Combustible liquid)
- Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
- Skin Irritation: Category 2 (Causes skin irritation)
- Eye Irritation: Category 2A (Causes serious eye irritation)

Signal Word: Warning

Hazard Statements:

- H227: Combustible liquid.
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

## Data Presentation: Physical, Chemical, and Toxicological Properties

The following tables summarize the key quantitative data for 2-Ethyl-3,5-dimethylpyrazine.

Table 1: Physical and Chemical Properties

| Property          | Value                                         |
|-------------------|-----------------------------------------------|
| Physical State    | Liquid                                        |
| Appearance        | Colorless to pale yellow                      |
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> |
| Molecular Weight  | ~136.19 g/mol                                 |
| Boiling Point     | 180-182 °C (356-359.6 °F)                     |
| Flash Point       | 66-69 °C (150.8-156 °F) (Closed Cup)          |
| Density           | ~0.96 g/cm <sup>3</sup>                       |
| Solubility        | Soluble in water, oils, and organic solvents. |
| Stability         | Stable under normal conditions.               |

Table 2: Toxicological Data

| Endpoint                                | Value          | Species          |
|-----------------------------------------|----------------|------------------|
| Acute Oral Toxicity (LD <sub>50</sub> ) | 460 mg/kg      | Rat              |
| 90-Day Oral Toxicity (NOAEL)            | 17 mg/kg/day   | Male Rat         |
| 90-Day Oral Toxicity (NOAEL)            | 18 mg/kg/day   | Female Rat       |
| 90-Day Oral Toxicity (No Effect Level)  | 12.5 mg/kg/day | Rat (both sexes) |

NOAEL: No-Observed-Adverse-Effect Level

## Experimental Protocols

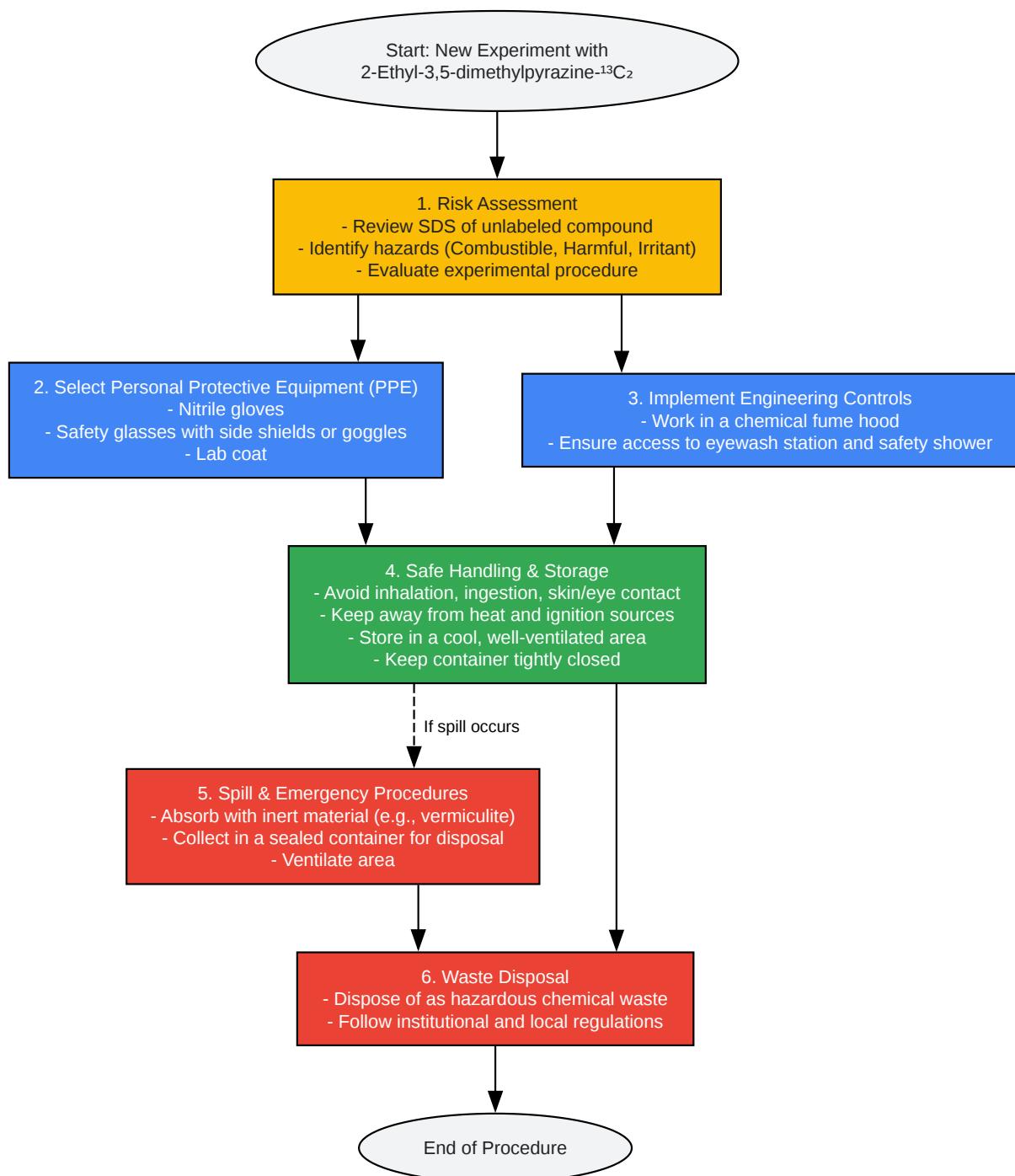
The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies representative of the key experiments cited.

## Protocol for Acute Oral Toxicity (Based on OECD Test Guideline 401)

Note: OECD TG 401 has been deleted and replaced by alternative methods that reduce animal usage (e.g., TG 420, 423, 425). However, the cited LD<sub>50</sub> value was likely determined using a similar protocol.

- Objective: To determine the median lethal dose (LD<sub>50</sub>) of a substance after a single oral administration.
- Test Animals: Healthy, young adult rodents (rats are common), nulliparous and non-pregnant females. Animals are acclimatized to laboratory conditions for at least 5 days.
- Procedure:
  - Animals are fasted prior to dosing (e.g., overnight for rats). Water is available ad libitum.
  - The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose level per group. The vehicle is typically water or another inert liquid.
  - The maximum volume of liquid administered at one time should not exceed 1 mL/100g of body weight.
  - Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy, coma), and changes in body weight for at least 14 days.
  - A full necropsy is performed on all animals (those that die during the study and survivors at the end).
- Data Analysis: The LD<sub>50</sub> is calculated statistically from the dose-response data.

## Protocol for Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Test Guideline 408)


- Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period. This study is used to determine a No-Observed-Adverse-

Effect Level (NOAEL).

- Test Animals: Typically rats, started as soon as possible after weaning and before 9 weeks of age. At least 10 males and 10 females per group.
- Procedure:
  - The test substance is administered daily to several groups of animals at different dose levels (typically at least three) for 90 days. A control group receives the vehicle only.
  - Administration is usually oral, via gavage, in the diet, or in drinking water.
  - Animals are observed daily for signs of toxicity. Detailed clinical observations are made weekly. Body weight and food/water consumption are measured weekly.
  - Ophthalmological examinations are performed before the study and at termination.
  - At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis.
  - All animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
- Data Analysis: The NOAEL is determined as the highest dose level at which there are no statistically or biologically significant adverse effects related to the treatment.

## Mandatory Visualizations

### Logical Workflow for Safe Handling of 2-Ethyl-3,5-dimethylpyrazine-<sup>13</sup>C<sub>2</sub>

[Click to download full resolution via product page](#)

Caption: Safe Handling Workflow for 2-Ethyl-3,5-dimethylpyrazine-<sup>13</sup>C<sub>2</sub>.

- To cite this document: BenchChem. [Technical Guide on the Safe Handling of 2-Ethyl-3,5-dimethylpyrazine-<sup>13</sup>C<sub>2</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12374270#2-ethyl-3-5-dimethylpyrazine-13c2-material-safety-data-sheet>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)